2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N'-[(E)-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE
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Overview
Description
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features multiple functional groups, including oxadiazole, benzodiazole, and hydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Benzodiazole Synthesis: This involves the condensation of o-phenylenediamine with suitable carboxylic acids or their derivatives.
Hydrazide Formation: The hydrazide moiety is introduced by reacting hydrazine derivatives with acyl chlorides or esters.
Final Coupling: The final step involves coupling the synthesized intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydrazide groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group can produce amines.
Scientific Research Applications
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its potential as a high-energy material or explosive due to the presence of nitro and oxadiazole groups.
Industrial Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The presence of multiple functional groups allows it to engage in various interactions at the molecular level, affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan
- 3,3′-bis(5-amino-1,2,4-oxadiazol-3-yl)-4,4′-azofuroxan
Uniqueness
The uniqueness of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE lies in its combination of functional groups, which imparts distinct chemical and physical properties. This makes it versatile for various applications, from medicinal chemistry to materials science.
Properties
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-[5-nitro-2,4-di(piperidin-1-yl)phenyl]methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N10O4/c29-27-26(33-42-34-27)28-31-20-9-3-4-10-21(20)37(28)18-25(39)32-30-17-19-15-24(38(40)41)23(36-13-7-2-8-14-36)16-22(19)35-11-5-1-6-12-35/h3-4,9-10,15-17H,1-2,5-8,11-14,18H2,(H2,29,34)(H,32,39)/b30-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZMDUUUWRBMSZ-OCSSWDANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2C=NNC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N)[N+](=O)[O-])N6CCCCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC(=C(C=C2/C=N/NC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N)[N+](=O)[O-])N6CCCCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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